2-(3-Chlorophenyl)-2'-iodoacetophenone

Descripción general

Descripción

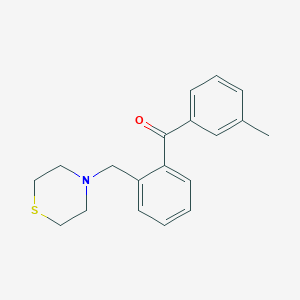

2-(3-Chlorophenyl)-2'-iodoacetophenone, also called 3-Chloro-2'-iodoacetophenone, is an organoiodine compound that has been used in scientific research for a variety of applications. It is a colorless solid that is soluble in organic solvents and is a derivative of phenylacetone. It is used in organic synthesis, particularly in the preparation of 3-chlorophenylacetic acid. It is also used in the synthesis of various heterocyclic compounds.

Aplicaciones Científicas De Investigación

1. Photochemistry and Environmental Studies

The photochemical behavior of chlorophenols, which are related to 2-(3-chlorophenyl)-2'-iodoacetophenone, has been studied in the context of environmental chemistry. These studies focus on the transformation of chlorophenols under light exposure, indicating a potential application in environmental monitoring and remediation. The photochemical conversion of chlorophenols can lead to various compounds, such as hydrochloric acid and resorcinol, depending on the position of the chlorine on the ring and the pH of the solution. This suggests that compounds like this compound could be relevant in studies related to the environmental impact of chlorinated organic compounds (Boule, Guyon, & Lemaire, 1982).

2. Photocatalytic Degradation Studies

Research on photocatalytic degradations of chlorophenols in aqueous suspensions, similar to this compound, has been conducted. These studies are crucial for understanding the degradation process of chlorinated compounds in the presence of photocatalysts like titanium dioxide. Such research has implications for the treatment of water contaminated with chlorinated organic compounds and could be relevant for this compound (D'Oliveira, Al-Sayyed, & Pichat, 1990).

3. Synthetic Chemistry and Catalysis

In synthetic chemistry, the reaction of acetophenones with iodine(III) tris(trifluoroacetate) produces iodo derivatives, which is relevant to the study of this compound. Understanding these reactions can lead to the development of novel synthetic methods and catalysts for producing iodinated organic compounds, which have wide applications in pharmaceuticals, agrochemicals, and materials science (Fukuyama, Nishino, & Kurosawa, 1987).

4. Organic Electronics and Photophysics

Chlorophyll derivatives studies, involving compounds structurally related to this compound, highlight the potential of such compounds in the field of organic electronics and photophysics. The research on chlorophyll derivatives appending a pyridyl group in the C3-substituent opens avenues for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells (Yamamoto & Tamiaki, 2015).

Mecanismo De Acción

Target of Action

For instance, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which has a similar chlorophenyl group, is a chemical inhibitor of oxidative phosphorylation .

Mode of Action

Cccp, a compound with a similar structure, acts as an ionophore, reducing the ability of atp synthase to function optimally

Biochemical Pathways

Cccp is known to cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This could potentially be a pathway affected by 2-(3-Chlorophenyl)-2’-iodoacetophenone.

Result of Action

Cccp, a compound with a similar structure, causes the gradual destruction of living cells and death of the organism

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIELGABXKLQKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642300 | |

| Record name | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-03-7 | |

| Record name | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

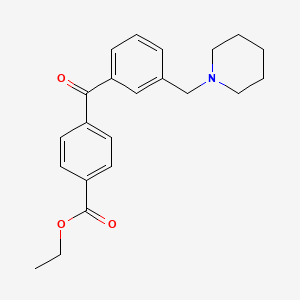

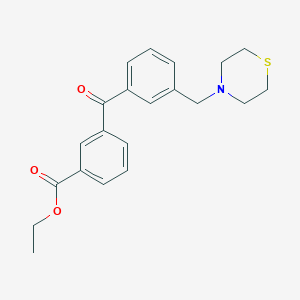

![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone](/img/structure/B1614321.png)

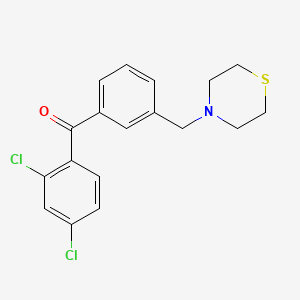

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)

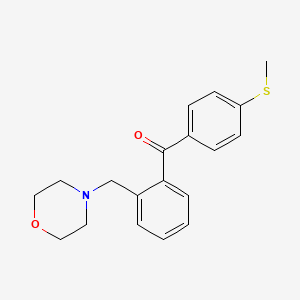

![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)